2-{4-[(3-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE
Description
2-{4-[(3-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE is a complex organic compound that features a piperazine ring, a thiazole ring, and a chlorophenyl group
Properties
IUPAC Name |
2-[4-[(3-chlorophenyl)methyl]piperazin-1-yl]-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4OS/c17-14-3-1-2-13(10-14)11-20-5-7-21(8-6-20)12-15(22)19-16-18-4-9-23-16/h1-4,9-10H,5-8,11-12H2,(H,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQYAVTAEUGMEPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)Cl)CC(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(3-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 3-chlorobenzyl chloride with piperazine to form 4-[(3-chlorophenyl)methyl]piperazine.
Thiazole Ring Formation: The next step involves the synthesis of the thiazole ring, which can be achieved through the reaction of thioamide with α-haloketone.
Coupling Reaction: Finally, the piperazine derivative is coupled with the thiazole derivative using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.
Reduction: Reduction reactions can occur at the thiazole ring, potentially leading to the formation of dihydrothiazole derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
Oxidation: Oxidation of the piperazine ring can lead to the formation of N-oxide derivatives.
Reduction: Reduction of the thiazole ring can yield dihydrothiazole compounds.
Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
2-{4-[(3-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{4-[(3-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets in the body. The compound is believed to bind to certain receptors or enzymes, modulating their activity and leading to the desired therapeutic effects. The exact molecular pathways involved are still under investigation, but it is thought to influence neurotransmitter systems in the brain.
Comparison with Similar Compounds
Similar Compounds
- 2-{4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE
- 2-{4-[(4-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE
- 2-{4-[(3-BROMOPHENYL)METHYL]PIPERAZIN-1-YL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE
Uniqueness
The uniqueness of 2-{4-[(3-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the 3-chlorophenyl group, in particular, may confer distinct pharmacological properties compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
